
Benzyl 3-methyl-2-(methylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-methyl-2-(methylamino)butanoate is an organic compound that falls under the category of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a methylamino group attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-2-(methylamino)butanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with 3-methyl-2-(methylamino)butanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-methyl-2-(methylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions involving the benzyl group.
Major Products Formed
Hydrolysis: 3-methyl-2-(methylamino)butanoic acid and benzyl alcohol.
Reduction: 3-methyl-2-(methylamino)butanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-methyl-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Benzyl 3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The benzyl group may interact with aromatic receptors, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, but with an acetate backbone.
Methyl 3-methyl-2-(methylamino)butanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 3-methyl-2-(methylamino)butanoate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl 3-methyl-2-(methylamino)butanoate is unique due to the combination of its benzyl, methyl, and methylamino groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
benzyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
Clave InChI |
GNXSEJASXOKTCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


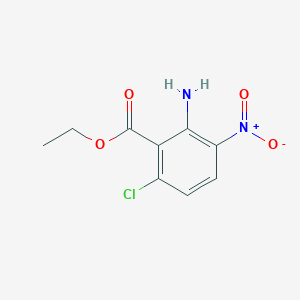
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
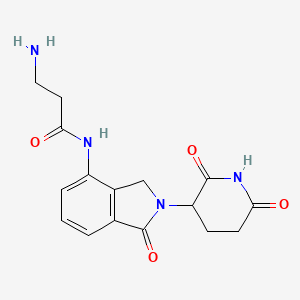
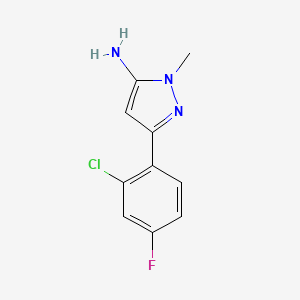
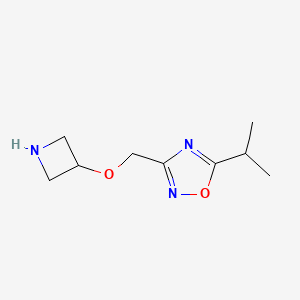
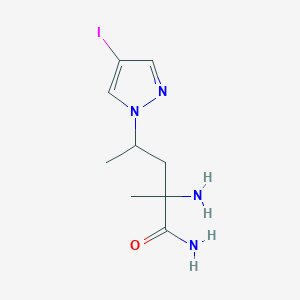
![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)

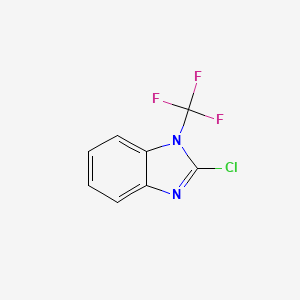
![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)
![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)

